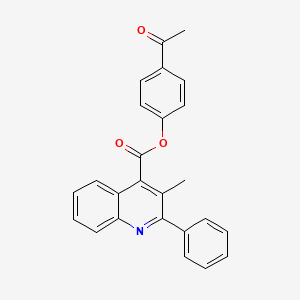
1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine
Vue d'ensemble
Description
1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine, also known as DPPEP, is a compound that has been studied extensively in the scientific community for its potential applications in various fields. It is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a topic of interest for researchers in fields such as pharmacology, neuroscience, and biochemistry. In
Applications De Recherche Scientifique
1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine has been studied for its potential applications in various fields of scientific research. In pharmacology, it has been shown to have potential as a drug candidate for the treatment of depression and anxiety disorders. In neuroscience, it has been studied for its effects on the dopaminergic and serotonergic systems, which are involved in mood regulation. In biochemistry, it has been studied for its interactions with various proteins and enzymes, which could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation. It may also act as an antagonist at certain receptors, such as the 5-HT2A receptor.
Biochemical and Physiological Effects:
1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which could lead to improvements in mood and anxiety. It has also been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases. Additionally, it has been shown to have antioxidant properties, which could have potential applications in the treatment of various diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine is that it has been shown to be relatively easy to synthesize and purify. Additionally, it has been shown to have a high degree of selectivity for certain receptors, which could make it a useful tool for studying the function of these receptors. However, one limitation of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine. One area of interest is the development of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine-based drugs for the treatment of depression and anxiety disorders. Another area of interest is the study of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine's effects on the immune system, which could have potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine and its interactions with various receptors and proteins.
Propriétés
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-2-31-26-16-10-9-15-25(26)28-17-19-29(20-18-28)27(30)21-24(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-16,24H,2,17-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPUXZFZUAPXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4887771.png)
![N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide](/img/structure/B4887790.png)
![3-(anilinocarbonyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887793.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887795.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887799.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B4887828.png)




![cyclohexyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4887877.png)
